3-[(1-methyl-1H-pyrazol-5-yl)methoxy]propanoic acid
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Overview
Description
3-[(1-methyl-1H-pyrazol-5-yl)methoxy]propanoic acid is an organic compound with the molecular formula C8H12N2O3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-methyl-1H-pyrazol-5-yl)methoxy]propanoic acid typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate alkylating agent, followed by esterification and subsequent hydrolysis. One common method includes the following steps:
Alkylation: 1-methyl-1H-pyrazole is reacted with an alkyl halide in the presence of a base such as potassium carbonate to form the corresponding alkylated pyrazole.
Esterification: The alkylated pyrazole is then esterified using an appropriate esterifying agent, such as methanol and sulfuric acid, to form the ester derivative.
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(1-methyl-1H-pyrazol-5-yl)methoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(1-methyl-1H-pyrazol-5-yl)methoxy]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(1-methyl-1H-pyrazol-5-yl)methoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid
- 3-(1-methyl-1H-pyrazol-5-yl)acrylic acid
- 5-methyl-1H-pyrazole-3-propanoic acid
Uniqueness
3-[(1-methyl-1H-pyrazol-5-yl)methoxy]propanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and ability to interact with specific molecular targets compared to similar compounds.
Properties
Molecular Formula |
C8H12N2O3 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-[(2-methylpyrazol-3-yl)methoxy]propanoic acid |
InChI |
InChI=1S/C8H12N2O3/c1-10-7(2-4-9-10)6-13-5-3-8(11)12/h2,4H,3,5-6H2,1H3,(H,11,12) |
InChI Key |
GNHLCJUHXZQLBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)COCCC(=O)O |
Origin of Product |
United States |
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